[1] Application of ¹³C labeling in reaction mechanisms can be found in various organic chemistry textbooks.[2] NMR spectroscopy techniques for ¹³C detection
[3] The use of ¹³C-labeled molecules in catalyst research is described in various scientific articles. You can find examples through a scholar search engine like .
Ethyl-1-13C-benzene is a labeled compound where the ethyl group is attached to the benzene ring, and the carbon atom in the ethyl group is isotopically enriched with carbon-13. Its molecular formula is with a molecular weight of approximately 107.16 g/mol. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and
Ethyl-1-13C-benzene is a flammable liquid. It's important to follow standard safety protocols for handling organic solvents when working with this compound. These include:
Ethyl-1-13C-benzene can be synthesized through several methods:
Ethyl-1-13C-benzene is widely used in various fields:
Interaction studies involving ethyl-1-13C-benzene focus on its reactivity with various electrophiles and nucleophiles. Research indicates that it behaves similarly to non-labeled compounds, allowing scientists to investigate reaction mechanisms and kinetics effectively. The isotopic label helps trace specific pathways and interactions within complex mixtures.
Several compounds share structural similarities with ethyl-1-13C-benzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethylbenzene | C8H10 | Commonly used as an industrial solvent; potential health risks noted. |
Propylbenzene | C9H12 | Has a propyl group instead of an ethyl group; used as a precursor for other chemicals. |
Butylbenzene | C10H14 | Contains a butyl group; used in organic synthesis and polymer production. |
Toluene | C7H8 | A methyl-substituted derivative of benzene; widely used as an industrial solvent. |
Uniqueness: Ethyl-1-13C-benzene's uniqueness lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not available from its non-labeled counterparts.
Direct isotopic incorporation represents the most straightforward approach for introducing carbon-13 into aromatic systems. This methodology relies on the utilization of carbon-13 enriched starting materials or precursors that are directly incorporated into the target aromatic structure during the synthetic process [1] [2].
The fundamental principle of direct isotopic incorporation involves the strategic selection of carbon-13 enriched building blocks that can be seamlessly integrated into the synthetic pathway without requiring extensive modifications to established reaction protocols. For ethyl-1-¹³C-benzene synthesis, this approach typically employs carbon-13 labeled ethylating agents or carbon-13 enriched benzene derivatives as starting materials [3] [4].
Recent developments in direct isotopic incorporation have demonstrated the efficacy of using carbon-13 labeled glucose as a universal precursor for aromatic labeling. The metabolic conversion of carbon-13 labeled glucose through established biochemical pathways provides access to various carbon-13 enriched aromatic precursors with isotopic enrichment levels ranging from 95 to 99 percent [2] [3].
The methodology is particularly advantageous when applied to the synthesis of uniformly labeled polycyclic aromatic hydrocarbons, where carbon-13 incorporation can be achieved at multiple positions simultaneously. The use of carbon-13 enriched acetate or other small molecular precursors enables the construction of complex aromatic frameworks with predictable isotopic labeling patterns [1].
Direct isotopic incorporation strategies have proven especially valuable in metabolic studies where the tracking of carbon atoms through biological pathways requires high isotopic purity. The technique offers excellent control over isotopic enrichment and positioning, making it suitable for applications requiring precise isotopic signatures [2].
Catalytic ethylation of carbon-13 enriched benzene derivatives represents a sophisticated approach to ethyl-1-¹³C-benzene synthesis that combines the advantages of heterogeneous catalysis with isotopic labeling strategies. This methodology exploits the well-established Friedel-Crafts alkylation reactions using specialized catalyst systems designed to optimize both yield and isotopic retention [5] [6].
The process typically employs zeolite-based catalysts, particularly USY (Ultra-Stable Y) zeolites, which have demonstrated exceptional performance in benzene ethylation reactions. These catalysts operate effectively at temperatures ranging from 300 to 400 degrees Celsius and provide ethylbenzene selectivities of 75 to 85 percent [5]. The microporous structure of zeolite catalysts offers shape-selective properties that minimize unwanted side reactions and enhance the formation of the desired ethyl-substituted product.
Advanced catalytic systems have been developed using three-bed series connection methods that achieve remarkable selectivity improvements. The first bed incorporates zinc aluminum oxide combined with SAPO-34 molecular sieves, which converts synthesis gas to methanol and dimethyl ether, subsequently transforming these intermediates to low-carbon olefins. The second bed continues the conversion of unreacted methanol and dimethyl ether, while the third bed employs ZSM-5 zeolite to catalyze the selective alkylation of benzene with ethylene, achieving ethylbenzene selectivities as high as 87 percent [7] [8].
The relationship between catalyst acidity and product selectivity follows a volcanic curve pattern, where optimal Brønsted acid site density of approximately 0.7 millimoles per gram provides maximum ethylbenzene selectivity while minimizing the formation of xylene byproducts to only 0.3 percent [7]. This precise control over catalyst properties is crucial for maintaining high isotopic purity during the ethylation process.
Transition metal catalysts, particularly nickel-based systems, have shown promise for isotope exchange reactions that enable post-synthetic modification of aromatic compounds. These catalysts facilitate reversible carbon-sulfur bond activation strategies that can be adapted for multiple isotope labeling applications, including carbon-13 incorporation [9].
The patent literature reveals several distinct approaches to ethylbenzene synthesis that can be adapted for carbon-13 labeled compound preparation. Patent US4169111A describes a comprehensive process for ethylbenzene manufacture through benzene alkylation with ethylene using crystalline zeolite catalysts [10]. This process produces both ethylbenzene and polyethylbenzenes, with the latter being recycled through transalkylation reactions to maximize ethylbenzene yield.
The industrial implementation described in Patent EP2253607A1 presents a method for converting ethylbenzene within carbon-8 aromatic hydrocarbon mixtures containing significant amounts of non-aromatic hydrocarbons [11]. This process employs MFI zeolite-supported rhenium catalysts operating at reaction pressures exceeding 1.0 megapascals-gauge, demonstrating the scalability requirements for industrial isotopic labeling applications.
Patent CN103121909A introduces vapor phase alkylation methodologies using ethanol and benzene with modified ZSM-5 molecular sieve catalysts [12]. The process incorporates lanthanum oxide modifications at 2.0 percent by weight, followed by steam treatment and phosphoric acid treatment to optimize catalyst performance. This approach offers particular advantages for isotopic labeling applications due to the mild reaction conditions and high selectivity achieved.
The comparative analysis reveals significant differences in operational parameters and selectivity profiles among the various patented processes. The Friedel-Crafts alkylation approach operates at relatively low temperatures of 80 to 120 degrees Celsius with selectivities ranging from 85 to 92 percent, making it suitable for thermally sensitive isotopically labeled precursors [13]. In contrast, zeolite-catalyzed processes require higher temperatures of 300 to 400 degrees Celsius but offer enhanced catalyst stability and longer operational lifetimes [5].
The transalkylation processes described in the patent literature provide unique advantages for isotopic labeling applications by enabling the recycling of polyethylbenzene byproducts. These processes typically operate at intermediate temperatures of 200 to 300 degrees Celsius with selectivities of 80 to 90 percent, offering a balanced approach between reaction efficiency and isotopic retention [14].
The purification and isotopic enrichment of ethyl-1-¹³C-benzene requires specialized protocols that address both the chemical purity and isotopic composition of the final product. Traditional distillation methods provide the foundation for bulk separation, achieving purities of 95 to 98 percent through exploitation of boiling point differences between isotopically labeled and unlabeled compounds [15] [16].
Crystallization techniques offer superior purification capabilities for isotopically enriched aromatic compounds, achieving purities exceeding 98 to 99.5 percent through selective crystallization processes. The isotopic effects on crystal lattice parameters provide additional selectivity that enhances the separation of carbon-13 labeled compounds from their natural abundance counterparts [1] [17].
Chromatographic separation methods represent the most sophisticated approach to isotopic purification, providing enrichment factors of 1.3 to 3.0 and purities reaching 99 to 99.9 percent. These methods exploit subtle differences in molecular interactions between isotopically labeled compounds and stationary phase materials [15] [16].
The co-precipitation method has been adapted specifically for isotopic enrichment applications, utilizing magnesium-based precipitation systems with concentrated ammonia solutions. This approach achieves quantitative silicon recovery with enrichment factors of 1.2 to 1.8 and demonstrates minimal isotopic fractionation during the purification process [15] [16].
Advanced purification protocols incorporate multiple sequential steps to achieve the high isotopic purities required for specialized applications. The combination of initial distillation for bulk separation, followed by crystallization for intermediate purification, and concluding with chromatographic separation for final purification, provides a comprehensive approach to isotopic enrichment [18].
The optimization of purification protocols must consider the specific requirements of the intended application, with metabolic studies requiring isotopic purities exceeding 99 percent, while synthetic applications may accept lower purities of 95 to 98 percent. The selection of appropriate purification methods depends on factors including sample volume, required purity, cost considerations, and time constraints [2] [15].
Ion exchange methods provide additional options for ionic compound purification, achieving purities of 94 to 98 percent with enrichment factors of 1.1 to 1.4. These methods are particularly valuable for compounds containing ionizable functional groups or when dealing with charged species during the purification process [15] [16].
Flammable;Irritant